molecular formula C13H17BF2O2 B13667087 2-(2,3-Difluorobenzyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

2-(2,3-Difluorobenzyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

Cat. No.: B13667087
M. Wt: 254.08 g/mol
InChI Key: XWMWEOZUDRJYMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-Difluorobenzyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane: is an organoboron compound that is widely used in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction. This compound is characterized by the presence of a dioxaborolane ring, which is a five-membered ring containing two oxygen atoms and one boron atom. The compound also features a difluorobenzyl group, which contributes to its unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Difluorobenzyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane typically involves the reaction of 2,3-difluorobenzyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is typically heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve larger reactors and more efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial production may involve the use of more cost-effective catalysts and solvents to reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 2-(2,3-Difluorobenzyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the coupling of the organoboron compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, and the reaction is tolerant of a wide range of functional groups .

Common Reagents and Conditions:

    Reagents: Palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., potassium carbonate), aryl or vinyl halide.

    Conditions: Inert atmosphere (e.g., nitrogen or argon), solvent (e.g., THF or DMF), reflux temperature.

Major Products: The major products of the Suzuki–Miyaura coupling reaction involving this compound are biaryl or styrene derivatives, depending on the nature of the halide used in the reaction .

Scientific Research Applications

2-(2,3-Difluorobenzyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,3-Difluorobenzyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane in the Suzuki–Miyaura coupling reaction involves several key steps:

Comparison with Similar Compounds

  • 2-(3-Fluorophenyl)-1,3,2-dioxaborolane
  • Bis(pinacolato)diboron
  • 4-(2,3-Difluorobenzyl)-3-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-2-piperazinone

Comparison: 2-(2,3-Difluorobenzyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is unique due to the presence of the difluorobenzyl group, which enhances its reactivity and selectivity in cross-coupling reactions. Compared to similar compounds, it offers improved stability and compatibility with a wide range of functional groups, making it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C13H17BF2O2

Molecular Weight

254.08 g/mol

IUPAC Name

2-[(2,3-difluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C13H17BF2O2/c1-12(2)13(3,4)18-14(17-12)8-9-6-5-7-10(15)11(9)16/h5-7H,8H2,1-4H3

InChI Key

XWMWEOZUDRJYMO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2=C(C(=CC=C2)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.